Cas no 38937-66-5 (Suberoyl bis-hydroxamic acid)

Suberoyl bis-hydroxamic acid 化学的及び物理的性質

名前と識別子

-

- Octanediamide,N1,N8-dihydroxy-

- SuberoylBis-hydroxamicAcid

- SBHA

- Suberohydroxamic Acid

- Suberoyl Bis-hydroxa

- OCTANE-1,8-DIHYDROXAMIC ACID

- N,N′-Dihydroxyoctanediamide

- Suberoyl bis-hydroxamic acid

- N1,N8-Dihydroxyoctanediamide

- n,n'-dihydroxyoctanediamide

- Suberic Bishydroxamate

- Octanedioic acid bis-hydroxyamide

- Suberoyl Bishydroxamic Acid

- Suberodihydroxamic Acid

- Suberoyl bis hydroxamic acid

- Suberoic bis hydroxamic acid

- Suberohydroxamic acid, 95%

- hexane-1,6-dicarbohydroxamic acid

- IDQPVOFTURLJPT-UHFFFAOYSA-N

- IN1104

- BDBM50115661

- 2052AH

- AKO

- s5905

-

- MDL: MFCD00192455

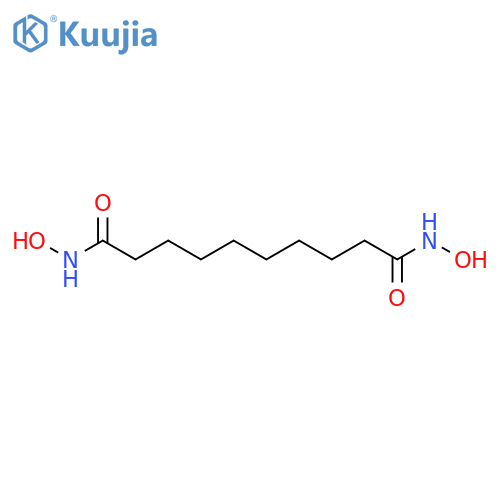

- インチ: 1S/C8H16N2O4/c11-7(9-13)5-3-1-2-4-6-8(12)10-14/h13-14H,1-6H2,(H,9,11)(H,10,12)

- InChIKey: IDQPVOFTURLJPT-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(N([H])O[H])=O)N([H])O[H]

計算された属性

- せいみつぶんしりょう: 204.11100

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 7

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 6

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 98.7

じっけんとくせい

- ゆうかいてん: 153-155 °C (lit.)

- ようかいど: H2O: soluble

- PSA: 98.66000

- LogP: 1.11960

Suberoyl bis-hydroxamic acid セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22; S24/25

Suberoyl bis-hydroxamic acid 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Suberoyl bis-hydroxamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S688750-500mg |

Suberoyl Bis-hydroxamic Acid |

38937-66-5 | 500mg |

$69.00 | 2023-05-17 | ||

| TRC | S688750-2.5g |

Suberoyl Bis-hydroxamic Acid |

38937-66-5 | 2.5g |

$ 150.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | D756749-25g |

N1,N8-Dihydroxyoctanediamide |

38937-66-5 | 95% | 25g |

$370 | 2024-06-07 | |

| Key Organics Ltd | AS-59417-1G |

N,N’-dihydroxyoctanediamide |

38937-66-5 | >95% | 1g |

£99.00 | 2025-02-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028657-1g |

Suberoyl bis-hydroxamic acid |

38937-66-5 | 95% | 1g |

¥290 | 2024-05-23 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | RS6543-100mg |

Suberoyl bis-hydroxamic acid |

38937-66-5 | ≥95% | 100mg |

¥180.00元 | 2023-09-15 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | RS6583-100mg |

Suberoyl bis-hydroxamic acid |

38937-66-5 | ≥98% | 100mg |

¥580.00元 | 2023-09-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S135494-5g |

Suberoyl bis-hydroxamic acid |

38937-66-5 | 95% | 5g |

¥1296.90 | 2023-09-01 | |

| DC Chemicals | DC20177-100 mg |

Suberohydroxamic acid;suberic bishydroxamic acid |

38937-66-5 | >98% | 100mg |

$150.0 | 2022-02-28 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | RS6543-1g |

Suberoyl bis-hydroxamic acid |

38937-66-5 | ≥95% | 1g |

¥1120.00元 | 2023-09-15 |

Suberoyl bis-hydroxamic acid 関連文献

-

Yanping Zhang,Rui Lv,Jingyao Wang,Linyan Yang,Shengyun Liao,Jinlei Tian,Wen Gu,Xin Liu Dalton Trans. 2016 45 3247

-

Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2011 28 1621

-

Huayun Shi,Cinzia Imberti,Peter J. Sadler Inorg. Chem. Front. 2019 6 1623

-

Marie H. C. Boulet,Laura K. Marsh,Alison Howarth,Alice Woolman,Nicola J. Farrer Dalton Trans. 2020 49 5703

-

Koushambi Mitra Dalton Trans. 2016 45 19157

-

Minoru Ishikura,Takumi Abe,Tominari Choshi,Satoshi Hibino Nat. Prod. Rep. 2013 30 694

-

Ming-Xiong Tan,Zhen-Feng Wang,Qi-Pin Qin,Bi-Qun Zou,Hong Liang Dalton Trans. 2020 49 1613

-

Sawanta S. Mali,Jyoti V. Patil,Chang Kook Hong J. Mater. Chem. A 2019 7 10246

-

Ba?ak Aru,Aysel Günay,Gülderen Yan?kkaya Demirel,Ay?e Gül Gürek,Devrim Atilla RSC Adv. 2021 11 34963

-

Zoe E. Wilson,Margaret A. Brimble Nat. Prod. Rep. 2021 38 24

Suberoyl bis-hydroxamic acidに関する追加情報

Comprehensive Overview of Suberoyl bis-hydroxamic acid (CAS No. 38937-66-5): Properties, Applications, and Research Insights

Suberoyl bis-hydroxamic acid (SBHA), with the CAS number 38937-66-5, is a synthetic hydroxamic acid derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound is characterized by its unique molecular structure, featuring two hydroxamic acid groups linked by a suberoyl spacer. Its histone deacetylase (HDAC) inhibitory activity has made it a focal point in studies targeting epigenetic regulation, cancer therapy, and inflammatory diseases.

The growing interest in epigenetic modulators and HDAC inhibitors has propelled Suberoyl bis-hydroxamic acid into the spotlight. Researchers and biotech companies frequently search for terms like "SBHA mechanism of action", "HDAC inhibitor applications", and "Suberoyl bis-hydroxamic acid solubility", reflecting its relevance in modern drug discovery. Unlike other HDAC inhibitors, SBHA exhibits a balanced potency and selectivity profile, making it a versatile tool for in vitro and in vivo studies.

One of the most discussed applications of Suberoyl bis-hydroxamic acid is its role in cancer research. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines by modulating acetylation levels of histones and non-histone proteins. Keywords such as "SBHA anti-tumor effects" and "epigenetic therapy for cancer" are frequently associated with this compound, aligning with the current trend of personalized medicine and targeted therapies.

Beyond oncology, Suberoyl bis-hydroxamic acid has shown promise in neurodegenerative disease research. Its HDAC inhibitory properties may help mitigate neuroinflammation and promote neuronal survival, addressing search queries like "SBHA and Alzheimer’s disease" or "HDAC inhibitors for Parkinson’s". This dual applicability in cancer and neurology underscores its interdisciplinary importance.

From a technical perspective, the chemical stability and solubility of CAS 38937-66-5 are critical for experimental reproducibility. Researchers often seek information on "SBHA storage conditions" or "Suberoyl bis-hydroxamic acid solvent compatibility", highlighting the need for precise handling protocols. The compound is typically soluble in dimethyl sulfoxide (DMSO) and exhibits stability at -20°C, though prolonged exposure to light or moisture should be avoided.

In the context of drug development, Suberoyl bis-hydroxamic acid serves as a reference compound for benchmarking new HDAC inhibitors. Its well-documented pharmacokinetics and pharmacodynamics make it a valuable comparator in studies tagged with keywords like "HDAC inhibitor structure-activity relationship" or "SBHA analogs". This aligns with the industry’s push toward rational drug design and computational modeling.

Environmental and sustainability considerations are also emerging as hot topics in chemical research. While Suberoyl bis-hydroxamic acid is primarily used in controlled laboratory settings, queries such as "green synthesis of hydroxamic acids" or "biodegradability of SBHA" reflect a broader shift toward eco-friendly chemistry. Researchers are exploring catalytic methods to reduce waste in its synthesis, addressing both scientific and regulatory demands.

In summary, Suberoyl bis-hydroxamic acid (38937-66-5) represents a multifaceted tool for advancing biomedical research. Its applications span from epigenetics to therapeutic development, driven by its robust HDAC inhibitory effects. As search trends evolve toward "precision medicine" and "small molecule therapeutics", SBHA continues to offer a compelling case study in translational science.

38937-66-5 (Suberoyl bis-hydroxamic acid) 関連製品

- 30406-18-9(N-Hydroxyheptanamide)

- 5578-84-7(N1,N10-dihydroxydecanediamide)

- 4312-93-0(Hexanohydroxamicacid)

- 7377-03-9(Octanohydroxamic acid)

- 301171-02-8(N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline)

- 1909313-94-5(5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride)

- 2680560-92-1(2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acid)

- 1283103-86-5(4-(1-Isopropyl-1H-indol-3-yl)butanoic acid)

- 51855-99-3(a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy-)

- 197079-02-0(1-Methyl-1H-pyrazole-5-carbohydrazide)